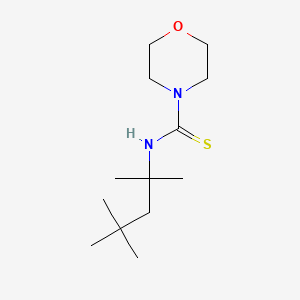
N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide typically involves the reaction of morpholine derivatives with isothiocyanates under controlled conditions. One common method includes the reaction of 4-morpholinecarbothioamide with 2,4,4-trimethylpentan-2-yl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Exhibits antimicrobial and antioxidant properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Potential use in drug development due to its biological activities.
Industry: Used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,4,4-trimethylpentan-2-yl)morpholine: Similar structure but lacks the carbothioamide group.
N-phenyl-N-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine: Contains a naphthalene ring instead of a morpholine ring
Uniqueness
N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide is unique due to its combination of a morpholine ring and a carbothioamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Eigenschaften
Molekularformel |
C13H26N2OS |
|---|---|
Molekulargewicht |
258.43 g/mol |
IUPAC-Name |
N-(2,4,4-trimethylpentan-2-yl)morpholine-4-carbothioamide |
InChI |
InChI=1S/C13H26N2OS/c1-12(2,3)10-13(4,5)14-11(17)15-6-8-16-9-7-15/h6-10H2,1-5H3,(H,14,17) |
InChI-Schlüssel |
RHXHZAYGAXPISQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)NC(=S)N1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,5,5-Tetramethyl-2-[(1E)-pent-1-EN-1-YL]-1,3,2-dioxaborolane](/img/structure/B12446574.png)
![1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine](/img/structure/B12446586.png)
![2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12446600.png)
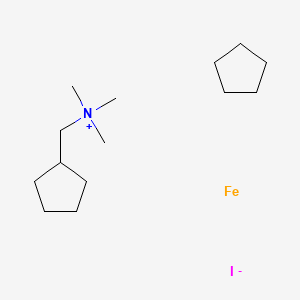
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12446610.png)
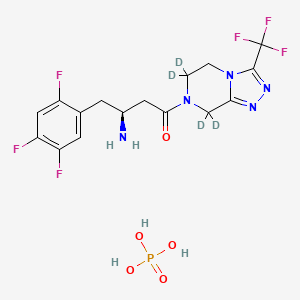
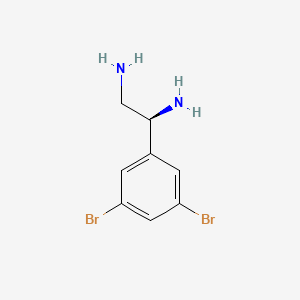

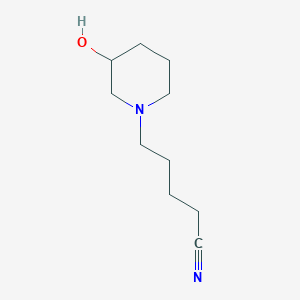

![1-cyclohexyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine](/img/structure/B12446636.png)

methyl}methylcarbamate](/img/structure/B12446647.png)
![Dimethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate](/img/structure/B12446652.png)
